molecular formula C9H7N3O4 B15067729 Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15067729
M. Wt: 221.17 g/mol
InChI Key: WXRBDTDDBQCGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a nitro-substituted imidazo[1,2-a]pyridine derivative characterized by a methyl ester group at position 2 and a nitro group at position 6 of the fused heterocyclic ring system.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-5-11-4-6(12(14)15)2-3-8(11)10-7/h2-5H,1H3

InChI Key

WXRBDTDDBQCGIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Cyclohexanone emerges as a superior solvent for large-scale synthesis due to its high boiling point (155°C) and ability to solubilize nitroaromatic intermediates. Comparative studies in the patent demonstrate that reactions in cyclohexanone at 60–70°C achieve 50–90% yields for analogous imidazopyridines, whereas acetone or tetrahydrofuran (THF) under similar conditions yield ≤55%. For the methyl ester target, maintaining temperatures below 100°C prevents ester hydrolysis, a side reaction prevalent in aqueous or protic media.

Catalytic Systems

The addition of potassium iodide (KI) as a catalyst accelerates halogen displacement in bromopyruvate reagents. For example, a 1:0.6 molar ratio of starting material to KI reduced reaction times from 84 to 20 hours in the synthesis of ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate. Sodium bicarbonate is preferred over stronger bases (e.g., potassium carbonate) to minimize nitro group reduction, which is critical for preserving the 6-nitro substituent.

Analytical Characterization

Spectroscopic Data

1H NMR analysis of structurally similar compounds reveals diagnostic peaks:

  • Imidazo[1,2-a]pyridine H-5 singlet at δ 9.71 ppm.
  • Methyl ester protons as a singlet near δ 3.90 ppm.
  • Aromatic protons from the nitro-substituted pyridine ring between δ 7.0–8.2 ppm.

Purity and Yield Optimization

Column chromatography with silica gel and eluents like methylene chloride:methanol (100:7) achieves >95% purity for pharmaceutical-grade material. Recrystallization from ethyl acetate or ethanol further eliminates trace impurities, as evidenced by melting points consistently above 160°C.

Comparative Analysis of Methodologies

The table below contrasts two representative methods for synthesizing this compound analogs:

Parameter Method A (Patent US20060063797A1) Method B (ChemicalBook)
Starting Material 2-Amino-4-methyl-5-nitropyridine 2-Amino-5-nitro-4-picoline
Halopyruvate Reagent Methyl bromopyruvate Ethyl bromopyruvate
Solvent Cyclohexanone 1,4-Dioxane
Catalyst KI, K₂CO₃ NaHCO₃
Temperature 60–70°C 100°C
Reaction Time 4–20 hours 16 hours
Yield 50–90% 68%

Method A’s use of cyclohexanone and KI offers better scalability and shorter reaction times, whereas Method B’s higher temperature may risk decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of essential enzymes or the disruption of cellular processes, ultimately resulting in the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents (e.g., halogens, aryl groups) and ester chain lengths. The following table summarizes critical differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Properties
Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate NO₂ (6), COOCH₃ (2) C₁₀H₉N₃O₄ 235.20 Not reported Not reported Nitro group enhances reactivity; methyl ester improves lipophilicity
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate NO₂ (6), COOCH₂CH₃ (2) C₁₀H₁₁N₃O₄ 249.21 Not reported Not reported Ethyl ester increases metabolic stability compared to methyl
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6), COOCH₂CH₃ (2) C₁₀H₁₀BrN₂O₂ 269.09 Not reported Not reported Bromo substituent may alter electronic properties and binding affinity
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) Quinazolin-6-yl (6) C₂₆H₂₃N₅O₂ 445.49 172.8–174.3 39.5 Extended conjugation with quinazoline enhances anticancer activity
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde NO₂ (6), 4-MeOPh (2) C₁₆H₁₂N₃O₄ 310.29 Not reported 74 Methoxyphenyl and aldehyde groups enable hydrogen bonding and π-π interactions

Notes:

  • Ethyl esters (e.g., ) generally exhibit higher molecular weights and altered pharmacokinetics compared to methyl esters.
  • Quinazoline hybrids (e.g., 10t) demonstrate superior anticancer activity due to dual-targeting mechanisms .

Computational and Crystallographic Insights

  • Electronic Properties : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits reduced electron density at the imidazo ring compared to nitro derivatives, affecting binding to hydrophobic enzyme pockets .
  • Crystal Packing : The 2-(4-methoxyphenyl) derivative forms layered structures via C–H⋯O/N hydrogen bonds, enhancing crystalline stability .

Biological Activity

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a nitro group at the 6-position and a carboxylate ester functionality. This structure is crucial for its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound may inhibit specific enzymes or pathways critical for microbial survival, contributing to its efficacy against pathogens like Mycobacterium tuberculosis (Mtb) .

Antitubercular Effects

Research has demonstrated that this compound exhibits potent antitubercular activity. It has been shown to have minimum inhibitory concentrations (MICs) as low as 0.78 μM against Mtb . The presence of the nitro group is essential for this activity; substituting it with other groups significantly reduces potency .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μM)Activity Type
This compound0.78Antitubercular
Other derivatives (varied substitutions)>10Reduced activity

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines at submicromolar concentrations. For instance, a related compound demonstrated IC50 values ranging from 0.09 μM to 0.43 μM against human non-small cell lung cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Compound Tested
HCC8270.09 - 0.43This compound
A549>0.5Related compounds
MCF-7>0.5Related compounds

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Screening : A study focused on synthesizing various imidazo[1,2-a]pyridines and evaluating their activity against drug-resistant strains of Mtb found that methyl derivatives exhibited superior potency compared to their non-methylated counterparts .
  • Pharmacokinetics : In vivo studies in mice showed favorable pharmacokinetic profiles for related compounds with similar structures, suggesting good absorption and distribution characteristics that could enhance therapeutic efficacy .
  • Mechanistic Insights : Investigations into the cellular mechanisms revealed that these compounds might induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.